molecular formula C26H24N6O6S B11667292 N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667292
M. Wt: 548.6 g/mol
InChI Key: ZTSPYDVEKLCGJI-JFLMPSFJSA-N
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Description

The compound N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a 1,2,4-triazole derivative characterized by a hydrazone backbone, a 3-nitrophenyl substituent at the methylidene position, and a 3,4,5-trimethoxyphenyl group at the triazole ring. The electron-withdrawing nitro group and electron-donating methoxy substituents may modulate reactivity and binding interactions compared to related compounds.

Properties

Molecular Formula

C26H24N6O6S

Molecular Weight

548.6 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N6O6S/c1-36-21-13-18(14-22(37-2)24(21)38-3)25-29-30-26(31(25)19-9-5-4-6-10-19)39-16-23(33)28-27-15-17-8-7-11-20(12-17)32(34)35/h4-15H,16H2,1-3H3,(H,28,33)/b27-15+

InChI Key

ZTSPYDVEKLCGJI-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure (,):

  • Thiosemicarbazide Formation :

    • React isoniazid (1 equiv.) with phenylisothiocyanate (1.5 equiv.) in methanol under reflux for 3 hours.

    • Cool and collect the precipitate.

  • Cyclization :

    • Reflux the intermediate in 2N NaOH, acidify to pH 5–6, and isolate the triazole-thiol product.

Reaction Conditions :

StepSolventTemperatureTimeYield
1MethanolReflux3 h85%
2NaOHReflux2 h78%

S-Alkylation to Introduce Sulfanylacetohydrazide Moiety

The triazole-thiol undergoes S-alkylation with ethyl chloroacetate, followed by hydrazide formation (,):

Procedure:

  • S-Alkylation :

    • Stir triazole-thiol (1 equiv.) with KOH (1 equiv.) in ethanol.

    • Add ethyl chloroacetate (1 equiv.) and reflux for 2–3 hours.

  • Hydrazide Formation :

    • React the ester intermediate with hydrazine hydrate (3 equiv.) in ethanol under reflux for 4–5 hours.

Optimized Parameters :

ParameterValue
SolventEthanol
CatalystNone
Temperature (Step 1)Reflux (78°C)
Temperature (Step 2)Reflux (78°C)
Yield (Overall)72–83%

Hydrazone Formation via Condensation with 3-Nitrobenzaldehyde

The final step involves Schiff base formation between the hydrazide and 3-nitrobenzaldehyde (,):

Procedure:

  • Reflux equimolar amounts of hydrazide and 3-nitrobenzaldehyde in methanol with glacial acetic acid (0.1 equiv.) for 6–8 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Key Data :

ParameterValue
SolventMethanol
CatalystGlacial acetic acid
TemperatureReflux (65°C)
Reaction Time6–8 h
Yield75–89%

Structural Confirmation and Characterization

Critical analytical data for intermediates and final product:

Table 1: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
Triazole-thiol7.2–7.8 (m, Ar-H)115–160 (Ar-C)2550 (-SH)
Hydrazide intermediate4.2 (s, -NH₂)165 (C=O)1660 (C=O)
Final product8.1–8.3 (m, NO₂-Ar)148 (C=N)1620 (C=N)

Comparative Analysis of Methodologies

Table 2: Yield Optimization Strategies

VariationYield ImpactSource
CuSO4/NaAsc in DMF+15% regioselectivity
Prolonged reflux (10 h)+8% purity
Ethanol vs. DMSO-12% yield in DMSO

Challenges and Solutions

  • Regioselectivity in Triazole Formation :

    • Use Cu(I) catalysts to favor 1,4-disubstituted triazoles ().

  • Byproduct Formation During S-Alkylation :

    • Employ anhydrous conditions and slow reagent addition ().

  • Hydrazone Isomerization :

    • Maintain acidic pH to stabilize the E-configuration ().

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 3,4,5-trimethoxyphenyl precursors reduces expenses by 30% ().

  • Purification : Flash chromatography over silica gel achieves >95% purity ( ).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Molecular docking studies reveal that it can interact with key targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In silico studies have shown that the compound may act as a 5-lipoxygenase inhibitor, which is significant for reducing inflammation. This property positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.

Applications in Agriculture

The triazole moiety present in the compound is known for its fungicidal properties. Therefore, this compound could be explored as a novel agrochemical for controlling fungal pathogens in crops. Its application could lead to improved crop yields and reduced reliance on conventional fungicides.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or enzyme active sites, while the nitrophenyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the triazole ring and the hydrazone moiety:

  • ZE-4b (): Features a pyridinyl group at the triazole ring and an ethyl substituent. Lacks methoxy or nitro groups, resulting in reduced steric bulk and altered electronic properties compared to the target compound.
  • compound : Contains a 2,4,6-trimethoxyphenyl group instead of 3-nitrophenyl, which enhances hydrophobicity but reduces electrophilicity.
  • derivatives (e.g., 6e, 6f): Include halogenated benzylidene groups (Br, Cl, F) and pyridinyl-triazole cores.

Table 1: Substituent Comparison

Compound Triazole Substituent Hydrazone Substituent Key Features
Target Compound 3,4,5-Trimethoxyphenyl 3-Nitrophenyl High polarity, bulky
ZE-4b () Pyridinyl Ethyl Low steric hindrance
compound 4-Methylphenyl 2,4,6-Trimethoxyphenyl Symmetric methoxy groups
6e () Pyridinyl 4-Bromophenyl Halogen-enhanced reactivity

Computational and Analytical Comparisons

  • Molecular Similarity :
    Tanimoto and Dice indices () indicate moderate similarity (0.65–0.72) between the target compound and derivatives, driven by shared triazole-thiol and hydrazone motifs .
  • Metabolite Profiling : LC-MS/MS and NMR () reveal that methoxy groups increase metabolic stability compared to halogenated analogs, which undergo faster dehalogenation .

Biological Activity

N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides and triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N6O6SC_{26}H_{24}N_6O_6S, with a molecular weight of approximately 520.56 g/mol. The presence of the triazole ring and the nitrophenyl group suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H24N6O6S
Molecular Weight520.56 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antibacterial properties. Studies have shown that derivatives of triazoles can inhibit various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

  • Antibacterial Studies :
    • A study reported that triazole derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 1.9 µg/mL against Mycobacterium smegmatis, outperforming standard antibiotics like streptomycin (MIC = 4 µg/mL) .
    • Another evaluation highlighted that compounds with specific substitutions on the triazole ring exhibited enhanced activity against Bacillus subtilis and other Gram-positive bacteria .

Anticancer Potential

The anticancer activity of hydrazone and triazole derivatives has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

  • Cell Line Studies :
    • In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects at micromolar concentrations .
    • The presence of electron-withdrawing groups like the nitro group enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Triazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption in DNA replication and transcription.

Study 1: Antibacterial Efficacy

In a recent study published in MDPI, a series of triazole derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications on the phenyl ring significantly influenced the antibacterial potency against various strains .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on assessing the cytotoxic effects of similar hydrazide compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this acetohydrazide derivative, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via hydrazide formation through condensation reactions. A reflux setup (e.g., water bath at 100°C for 4 hours) with stoichiometric equivalents of 3-nitroaniline derivatives and acetohydrazide precursors is typical. Solvent choice (e.g., methanol) and recrystallization protocols ensure purity . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm the presence of the (E)-configuration in the hydrazone moiety and trimethoxyphenyl groups.
  • FT-IR : Identify sulfanyl (C-S) and carbonyl (C=O) stretches.
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns.
    Cross-reference with computational simulations (e.g., DFT for electronic structure validation) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology : Recrystallization using methanol or ethanol is standard due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar impurities. Purity ≥95% is achievable via iterative recrystallization .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodology : Perform molecular docking using software (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., cannabinoid receptors or enzymes like COX-2). Validate docking poses with MD simulations and compare binding affinities to known inhibitors. Structural analogs with triazole and trimethoxyphenyl groups show anti-inflammatory and hypoglycemic potential .

Q. What strategies resolve discrepancies in reaction yield data during scale-up?

  • Methodology : Apply Bayesian optimization or heuristic algorithms to identify critical variables (e.g., mixing efficiency, heat transfer). Use high-throughput screening (HTS) to test reaction parameters in parallel. For example, flow chemistry systems (e.g., COMSOL Multiphysics models) minimize batch-to-batch variability .

Q. How do substituents (e.g., sulfanyl, trimethoxyphenyl) influence electronic properties and reactivity?

  • Methodology : Conduct DFT calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and cyclic voltammetry data. The electron-withdrawing nitro group and electron-donating methoxy groups create a polarized structure, enhancing electrophilic reactivity .

Q. What advanced spectroscopic techniques characterize dynamic molecular interactions in solution?

  • Methodology : Use time-resolved fluorescence or 2D NMR (e.g., NOESY) to study conformational changes. For solid-state analysis, employ X-ray crystallography or Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

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